
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide, also known as MN-64, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MN-64 belongs to the class of benzothiazole-based compounds and has shown promising results in inhibiting the growth of cancer cells.
作用機序
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide inhibits the activity of CK2 by binding to its catalytic subunit. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit CK2 activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins involved in cell growth and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in various cellular processes, including inflammation and immune response. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities. This compound has been shown to have low toxicity in normal cells, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in some assays. This compound also has low bioavailability, making it difficult to use in animal studies.
将来の方向性
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further research is needed to optimize the synthesis method, improve the solubility and bioavailability, and develop more effective delivery methods. This compound also has potential for use in combination therapy with other cancer drugs. The mechanism of action of this compound needs to be further elucidated to identify its downstream targets and signaling pathways. This compound has potential for use in other diseases, such as inflammation and autoimmune disorders, which need to be explored in future studies.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential for use in cancer therapy. It inhibits the activity of CK2, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has several advantages for lab experiments, including easy synthesis and low toxicity in normal cells. However, this compound has some limitations, including poor solubility and low bioavailability. Future research is needed to optimize the synthesis method, improve the solubility and bioavailability, and develop more effective delivery methods. This compound has potential for use in combination therapy with other cancer drugs and in other diseases, such as inflammation and autoimmune disorders.
合成法
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide can be synthesized by reacting 4-methyl-2-aminobenzenethiol with isonicotinic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities, making it suitable for further research and development.
科学的研究の応用
N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of this compound involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.
特性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-3-2-4-11-12(9)16-14(19-11)17-13(18)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECCOZPHQMILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
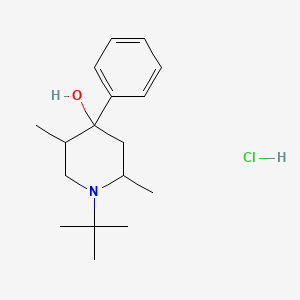
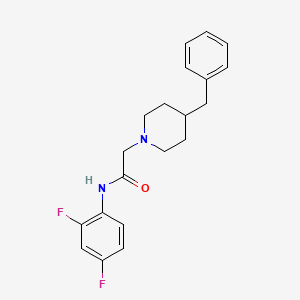

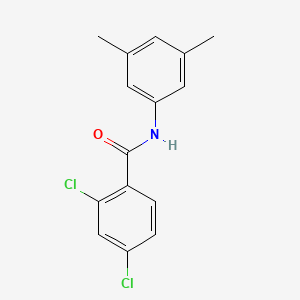
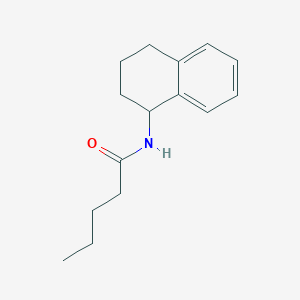
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)
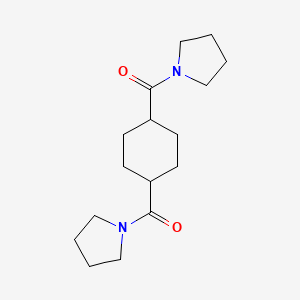



![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
